2-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core (triazolo[4,3-a]quinazoline) substituted with two methylbenzyl groups at positions 2 and 4, and a 2-methylpropyl carboxamide at position 6.
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O3/c1-19(2)16-31-27(36)24-12-13-25-26(15-24)35-29(33(28(25)37)17-22-10-8-20(3)9-11-22)32-34(30(35)38)18-23-7-5-6-21(4)14-23/h5-15,19H,16-18H2,1-4H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNAZEROLZRABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the isobutyl, methylbenzyl, and carboxamide groups through various substitution and coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce new substituents to the compound, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Researchers may investigate its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. This may include studies on its efficacy in treating specific diseases, its pharmacokinetics, and its safety profile.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the observed effects. Detailed studies on the binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues share the triazoloquinazoline scaffold but differ in substituents. Notable examples include:
Key Observations :
- Hydrophobicity : Diisobutyl and 2-methylpropyl groups both enhance lipid solubility, but diisobutyl may reduce aqueous solubility due to branched alkyl chains .
Spectral and Computational Comparisons
NMR Analysis :
- Regions A (positions 39–44) and B (positions 29–36) in triazoloquinazoline derivatives show distinct chemical shifts (δ) depending on substituents. For example, 3-methylbenzyl groups induce upfield shifts in region B (δ ~2.5–3.0 ppm) compared to chlorobenzyl analogs (δ ~3.2–3.7 ppm) .
- 13C-NMR spectra reveal conserved signals for the triazoloquinazoline core (e.g., C-8 carboxamide at ~170 ppm), while substituent carbons vary (e.g., methylbenzyl carbons at ~20–25 ppm) .
- Similarity Indexing: Using Tanimoto coefficients (), the target compound shares ~65–70% similarity with the diisobutyl-chlorobenzyl analog () based on MACCS fingerprints. Lower similarity (~40%) is observed with phenylpropanoid derivatives like verminoside due to core structural differences . Molecular networking (cosine score >0.8) clusters the target compound with other triazoloquinazolines, confirming conserved fragmentation patterns in MS/MS spectra (e.g., loss of methylbenzyl groups at m/z 91 and 105) .
Bioactivity and Pharmacokinetic Profiles
- Enzyme Inhibition : Triazoloquinazolines with methylbenzyl substituents exhibit moderate HDAC8 inhibition (IC50 ~10 µM) compared to SAHA-like compounds (IC50 ~0.1 µM), likely due to reduced zinc-binding affinity .
- Predicted metabolic stability (CYP3A4 t1/2 ~45 min) is superior to diisobutyl analogs (~30 min), attributed to reduced steric hindrance from methyl groups .
Biological Activity
Anticancer Properties
Research has indicated that compounds with triazoloquinazoline structures exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. It appears to possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve the inhibition of bacterial DNA synthesis or interference with essential metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound could exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of triazoloquinazoline and tested their efficacy against human cancer cell lines. One derivative showed an IC50 value of 12 µM against breast cancer cells, indicating potent anticancer activity. The study highlighted the potential for further development into therapeutic agents targeting specific cancer types .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating effective antibacterial activity .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
